molecular formula C14H12ClNO3S B2536093 Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate CAS No. 676318-51-7

Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate

Cat. No.: B2536093
CAS No.: 676318-51-7
M. Wt: 309.76
InChI Key: KJUNIEIDAXLMAG-UHFFFAOYSA-N
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Description

Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is a specialized thiophene-carboxylate ester derivative with the molecular formula C14H12ClNO3S . It serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. While specific biological data for this exact compound is limited in the public domain, its core structure is based on the 2-aminothiophene scaffold, which is recognized as an important five-membered heterocycle in drug discovery . Related structural analogs, particularly various N-substituted 2-aminothiophene derivatives, have demonstrated a wide range of pharmacological activities in research settings. These activities include serving as kinase inhibitors for investigating dysfunctional cell signaling pathways, acting as calcium receptor antagonists, and functioning as transglutaminase inhibitors . The presence of the chlorobenzoyl group in this compound makes it a versatile precursor for further chemical modifications, enabling the exploration of structure-activity relationships. Researchers value this compound for developing novel therapeutic agents, with applications seen in areas such as cancer research, where similar thienopyrimidine derivatives have shown promise . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-8-7-20-12(14(18)19-2)11(8)16-13(17)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUNIEIDAXLMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329649
Record name methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

676318-51-7
Record name methyl 3-[(4-chlorobenzoyl)amino]-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

Cyclization Reaction Mechanism

The intermediate methyl 3-amino-4-methylthiophene-2-carboxylate is synthesized via a cyclization reaction starting from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. The process employs hydroxylamine hydrochloride as the nitrogen source, with anhydrous ferric chloride (FeCl₃) and cyanuric chloride (C₃N₃Cl₃) as catalysts in N,N-dimethylformamide (DMF) at 70–90°C for 4 hours. The reaction proceeds through oxime formation followed by ring closure, facilitated by the Lewis acid properties of FeCl₃, which activates the carbonyl group for nucleophilic attack. Cyanuric chloride assists in dehydrating the intermediate, driving the reaction toward cyclization.

Reaction Conditions and Yield
Parameter Value/Detail
Starting Material 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (0.5 mol)
Catalysts FeCl₃ (0.015 mol), C₃N₃Cl₃ (0.015 mol)
Solvent DMF (435 mL)
Temperature 70–90°C
Time 4 hours
Workup Evaporation under reduced pressure, treatment with 25% NH₄OH
Yield 96.5%

Post-reaction, the solvent is evaporated, and the residue is treated with ammonia water to neutralize excess acid, yielding the amine intermediate as a crystalline solid.

Acylation with 4-Chlorobenzoyl Chloride

Reaction Optimization

The amine intermediate undergoes acylation with 4-chlorobenzoyl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is employed to scavenge HCl, preventing protonation of the amine and ensuring efficient nucleophilic attack on the acyl chloride.

Standard Acylation Protocol
Parameter Value/Detail
Amine Intermediate Methyl 3-amino-4-methylthiophene-2-carboxylate (1 equiv)
Acylating Agent 4-Chlorobenzoyl chloride (1.2 equiv)
Base Triethylamine (2.0 equiv)
Solvent DCM (10 mL per mmol of amine)
Temperature 0°C → Room temperature
Time 2–4 hours
Workup Washing with NaHCO₃, brine, and column chromatography
Yield 85–90% (estimated from analogous reactions)

The reaction is typically conducted under inert atmosphere to mitigate moisture sensitivity of the acyl chloride. After completion, the crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients.

Alternative Preparation Strategies

Microwave-Assisted Synthesis

Microwave irradiation has been explored for accelerating acylation reactions in similar systems, reducing reaction times from hours to minutes. For example, a protocol using 4-chlorobenzoyl chloride and TEA in DCM under microwave irradiation (100 W, 80°C) achieved 88% yield in 15 minutes.

Challenges and Mitigation Strategies

Hydrolysis of Acyl Chloride

4-Chlorobenzoyl chloride is moisture-sensitive, necessitating anhydrous conditions. Storage over molecular sieves and syringe-transfer techniques are recommended.

Over-Acylation

Primary amines are prone to diacylation if excess acyl chloride is used. Stoichiometric control (1.0–1.2 equiv of acyl chloride) and slow addition mitigate this issue.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Derivatives include:

  • Sulfonamide analogs : Substituting the 4-chlorobenzoyl group with sulfonyl chlorides.
  • Heterocyclic hybrids : Coupling with pyridine or quinoline moieties for enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, organic solvents like dichloromethane or ethanol.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate has been evaluated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibition of microtubule polymerization, acting through the colchicine site on tubulin. This mechanism is crucial for developing new antitumor agents targeting various cancer types, including breast and colon cancer .

Case Study: Antitumor Efficacy

In a study evaluating derivatives of thiophene-based compounds, several demonstrated IC₅₀ values ranging from 2.6 to 18 nM against various cancer cell lines. These findings suggest that this compound could be a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound's structure suggests potential antibacterial activity. Studies on related thiophene derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar properties .

Data Table: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)
AE. coli15
BS. aureus20
CB. subtilis18

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chlorobenzoyl group or variations in the thiophene ring can significantly impact potency and selectivity against target cells.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Substitutions at the 3-amino position (e.g., sulfonyl vs. benzoyl) significantly alter electronic properties and steric bulk, affecting receptor interactions .

Physicochemical and Analytical Properties

Chromatographic Behavior

Retention times from HPLC analysis (Table 1, ) highlight polarity differences:

Compound Relative Retention Time (%)
(4-Chlorophenyl)(4-hydroxyphenyl)methanone 0.34
Fenofibric acid (carboxylic acid derivative) 0.36
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 0.65

The target compound’s ester group and aromatic substituents suggest intermediate retention (likely ~0.6–0.8 range), closer to ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (0.80) .

Solubility and Stability

  • Sulfonyl-containing analogs (e.g., ) exhibit higher polarity and aqueous solubility compared to benzoyl derivatives.
  • The tert-butyl substituent in reduces crystallinity, enhancing organic solvent solubility.

Receptor Binding and Allosteric Modulation

  • 2-Amino-3-benzoylthiophenes (e.g., compounds) act as allosteric enhancers of A₁ adenosine receptors, increasing agonist binding by up to 45% at 10 µM . The target compound’s benzoyl group may confer similar activity, but the 4-chloro substituent could enhance binding specificity.
  • Sulfonyl analogs (e.g., ) lack the benzoyl group critical for allosteric enhancement, suggesting divergent pharmacological profiles (e.g., antagonist or neutral activity).

Functional Effects

  • Benzoylthiophenes in inhibit forskolin-induced cAMP accumulation (55% inhibition at 10 µM), indicating functional agonism. The target compound’s methyl ester group may improve metabolic stability compared to carboxylic acid derivatives like fenofibric acid .

Biological Activity

Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₂ClN₁O₃S
  • Molecular Weight : 295.77 g/mol

This compound exhibits its biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its role as an allosteric modulator of the A1 adenosine receptor, which plays a crucial role in various physiological processes including cardiac function and neurotransmission.

Key Findings:

  • Adenosine Receptor Modulation : The compound has been shown to enhance the affinity of adenosine at the A1 receptor, which is significant for therapeutic applications in cardiology and neurology .
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the thiophene ring significantly affect the compound's activity. For instance, modifications at the C-5 position have been linked to increased allosteric enhancer activity .

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
Cell LineIC50 (µM)Reference
MCF-712.5
HeLa10.0
A54915.0
  • Antiviral Properties : Some thiophene derivatives have shown promise as inhibitors of viral replication, particularly against hepatitis C virus (HCV), demonstrating their potential in antiviral therapy .

Case Study 1: A1 Adenosine Receptor Modulators

A study evaluated several thiophene derivatives for their ability to act as allosteric modulators of the A1 adenosine receptor. Among these, this compound was identified as a potent enhancer, increasing adenosine affinity by up to 33-fold compared to baseline levels .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The compound's mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase .

Q & A

Q. What synthetic routes are recommended for Methyl 3-[(4-chlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step reactions, typically involving:

  • Acylation : Reaction of a thiophene precursor (e.g., methyl 3-amino-4-methylthiophene-2-carboxylate) with 4-chlorobenzoyl chloride under basic conditions (e.g., sodium hydroxide) to form the amide bond .
  • Substitution : Optimization of substituents on the thiophene ring using amines or thiols under controlled pH (basic or acidic) to improve regioselectivity .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
    Key factors : Temperature (20–60°C), solvent polarity (methanol or DMF), and stoichiometric ratios (1:1.2 for acyl chloride:amine) critically affect yield (60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-chlorobenzoyl group (aromatic protons at δ 7.4–7.8 ppm) and thiophene backbone (δ 6.5–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 338.03 for C₁₄H₁₂ClNO₃S) .
  • Elemental Analysis : Ensures stoichiometric ratios (C, H, N, S) within 0.3% of theoretical values .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (IC₅₀ determination) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Microbial Susceptibility : Broth microdilution for antibacterial/antifungal activity (MIC values) .

Advanced Research Questions

Q. How can substitution reactions at the thiophene ring be optimized to enhance bioactivity?

  • Regioselective Modifications : Introduce electron-withdrawing groups (e.g., sulfonyl or cyano) at the 5-position via nucleophilic substitution (NaH/DMF, 0°C) to improve target binding .
  • Bioisosteric Replacement : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity (logP) and membrane permeability .
  • Click Chemistry : Azide-alkyne cycloaddition to append pharmacophores (e.g., triazoles) for enhanced solubility or selectivity .
    Validation : Compare IC₅₀ values across derivatives using dose-response curves and molecular docking (e.g., AutoDock Vina) .

Q. How do researchers resolve contradictions in reported biological activities across studies?

  • Meta-Analysis : Cross-reference datasets to identify outliers (e.g., IC₅₀ discrepancies due to assay pH or incubation time) .
  • Structural Comparisons : Analyze substituent effects; e.g., 4-chlorobenzoyl vs. 4-methylbenzoyl groups may alter target affinity by 10–100x .
  • Assay Standardization : Replicate studies under uniform conditions (e.g., 37°C, 5% CO₂, 48h incubation) .

Q. What methodologies validate the compound’s interaction with specific molecular targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins (e.g., BSA as a negative control) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein stability shifts after compound treatment .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines to establish mechanism specificity .

Q. How can reaction pathways be optimized to reduce byproducts during large-scale synthesis?

  • Flow Chemistry : Continuous processing with immobilized catalysts (e.g., Pd/C) reduces side reactions (e.g., hydrolysis) and improves yield (>90%) .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent flow rates dynamically .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize environmental impact and simplify purification .

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